7-(4-{2-[(7-Aminoheptyl)amino]ethyl}piperazin-1-yl)heptan-1-amine
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Overview
Description
N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine is a complex organic compound featuring a piperazine ring substituted with a heptyl chain and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine typically involves multi-step procedures. One common method includes the reaction of piperazine with heptane-1,7-diamine under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process. The reaction conditions often involve heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors in the central nervous system.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine involves its interaction with molecular targets such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating receptor activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)piperazine-1,4-diethylamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
Uniqueness
N’-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct binding properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
N'-[2-[4-(7-aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45N5/c21-11-7-3-1-5-9-13-23-14-16-25-19-17-24(18-20-25)15-10-6-2-4-8-12-22/h23H,1-22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJHYBNKQJWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCCN)CCNCCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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